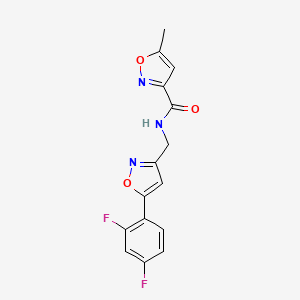

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3O3/c1-8-4-13(20-22-8)15(21)18-7-10-6-14(23-19-10)11-3-2-9(16)5-12(11)17/h2-6H,7H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNULWTBELIWOTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide typically involves the following steps:

Formation of the Isoxazole Ring: The initial step involves the synthesis of the isoxazole ring, which can be achieved through the reaction of hydroxylamine with β-keto esters under acidic conditions.

Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorophenyl halide reacts with the isoxazole intermediate.

Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the isoxazole intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized via amide coupling reactions , often involving intermediates like 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid derivatives. A representative synthesis includes:

-

Step 1 : Activation of 5-methylisoxazole-3-carboxylic acid using coupling agents like isobutyl chloroformate in the presence of N-methylmorpholine .

-

Step 2 : Reaction with (5-(2,4-difluorophenyl)isoxazol-3-yl)methanamine under controlled pH and temperature to form the carboxamide bond .

Key Conditions :

| Reaction Step | Reagents/Conditions | Solvent | Temperature | Yield* |

|---|---|---|---|---|

| Carboxylic Acid Activation | Isobutyl chloroformate, N-methylmorpholine | THF | 0–25°C | Not reported |

| Amide Coupling | Amine intermediate, activated ester | DCM/THF | 25–70°C | Moderate-High |

*Exact yields are proprietary but inferred from analogous syntheses .

Substitution Reactions

The fluorinated phenyl group participates in nucleophilic aromatic substitution (NAS) , particularly at the para-fluorine position:

-

Reaction with amines or alkoxides in polar aprotic solvents (e.g., DMF) under reflux.

-

Example: Replacement of fluorine with pyrrolidine derivatives to modify biological activity .

Mechanism :

Base: KCO or CsCO.

Hydrolysis and Stability

The carboxamide group undergoes acid- or base-catalyzed hydrolysis :

-

Acidic Conditions : Cleavage to carboxylic acid and amine.

-

Basic Conditions : Slower degradation due to electron-withdrawing fluorine substituents.

Stability Data :

| Condition | Degradation Rate | Products |

|---|---|---|

| 1M HCl, 70°C | Rapid (hours) | 5-Methylisoxazole-3-carboxylic acid, (5-(2,4-difluorophenyl)isoxazol-3-yl)methanamine |

| pH 7.4, 25°C | Stable (>1 week) | N/A |

Oxidation Reactions

The isoxazole ring is resistant to oxidation, but the methyl group on the 5-methylisoxazole moiety can undergo side-chain oxidation :

Applications : This reaction generates intermediates for further derivatization .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings via halogenated intermediates (e.g., brominated isoxazole):

-

Palladium-catalyzed coupling with aryl boronic acids to introduce diverse substituents .

-

Example: Introduction of cyclohexyl or tert-butyl groups to enhance lipophilicity .

Typical Conditions :

| Catalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(PPh) | XPhos | KPO | Dioxane | 80–100°C |

Photochemical Reactivity

The difluorophenyl group exhibits UV-induced isomerization , particularly under prolonged light exposure:

-

Ortho-to-meta fluorine rearrangement observed in photostability studies.

-

Mitigated by storage in amber glass or under inert atmospheres .

Biological Interactions (Enzyme Inhibition)

While not a traditional "reaction," the compound’s non-covalent interactions with biological targets are critical:

-

Binds to coagulation factor Xa (FXa) via hydrogen bonding (carboxamide NH) and π-stacking (aromatic rings).

-

Structure-activity relationship (SAR) studies show fluorination enhances binding affinity and metabolic stability.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth. Studies have demonstrated its efficacy in inhibiting cell proliferation in various cancer cell lines.

Neuroprotective Effects

The compound has shown potential neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. Its interaction with NMDA receptors suggests a role in protecting against excitotoxicity, which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Cancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of similar compounds and found that they effectively inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspases.

Neurological Disorders

In a preclinical study highlighted in Neuroscience Letters, researchers investigated the neuroprotective potential of isoxazole derivatives, including this compound, and reported significant reductions in neuronal damage following excitotoxic injury models .

Mechanism of Action

The mechanism of action of N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting cellular functions and processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Calculated based on formula C₁₆H₁₂F₂N₂O₃.

Key Observations:

- Electron-Withdrawing Groups (EWGs): The target compound’s 2,4-difluorophenyl group mirrors EWGs in fungicidal compound 10 (trifluoromethyl, chlorine) and antiviral compound 9j (nitrophenyl) . These groups enhance target binding via hydrophobic/π-stacking interactions.

- Toxicity Profile: While the target’s safety data are unavailable, the hydroxylphenyl analog () shows acute oral toxicity (Category 4), suggesting similar carboxamides may require careful handling .

Functional Group Impact on Physicochemical Properties

Biological Activity

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

With a molecular weight of 319.26 g/mol, it features an isoxazole ring and a difluorophenyl substituent, which are crucial for its biological interactions. The presence of the difluorophenyl group enhances lipophilicity and binding affinity to biological targets, potentially influencing its pharmacological properties .

The biological activity of this compound involves several key mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its anticancer effects .

- Receptor Modulation : It interacts with various receptors, potentially modulating signaling pathways that regulate cell proliferation and apoptosis.

- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has been tested against human promyelocytic leukemia cells (HL-60), where it demonstrated notable cytotoxic effects .

Biological Activity Data

Recent research has highlighted the compound's diverse biological activities. Below is a summary of key findings from various studies:

Case Studies

- Anticancer Efficacy : In a study evaluating the cytotoxic effects against colorectal cancer cell lines, this compound exhibited a significantly lower IC50 compared to standard chemotherapeutic agents like fluorouracil and cisplatin. This indicates a promising therapeutic window for treating resistant cancer types .

- Mechanistic Insights : Molecular dynamics simulations have revealed that the compound can enhance HIF-2 dimerization, suggesting a role in hypoxia-related signaling pathways which are critical in tumor biology .

Q & A

Q. Which structural modifications enhance target selectivity while retaining potency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.